7-Methoxy-1H-indazole-6-carbonitrile 7-Methoxy-1H-indazole-6-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18789157
InChI: InChI=1S/C9H7N3O/c1-13-9-6(4-10)2-3-7-5-11-12-8(7)9/h2-3,5H,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol

7-Methoxy-1H-indazole-6-carbonitrile

CAS No.:

Cat. No.: VC18789157

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-1H-indazole-6-carbonitrile -

Specification

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
IUPAC Name 7-methoxy-1H-indazole-6-carbonitrile
Standard InChI InChI=1S/C9H7N3O/c1-13-9-6(4-10)2-3-7-5-11-12-8(7)9/h2-3,5H,1H3,(H,11,12)
Standard InChI Key HBKOYROIPVYTHL-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC2=C1NN=C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indazole core of 7-Methoxy-1H-indazole-6-carbonitrile consists of a bicyclic structure featuring two adjacent nitrogen atoms (positions 1 and 2). The methoxy group at position 7 and the cyano group at position 6 introduce distinct electronic effects, influencing reactivity and intermolecular interactions. The planar methoxy group participates in hydrogen bonding, while the electron-withdrawing cyano group enhances aromatic system stability.

Table 1: Molecular Properties of 7-Methoxy-1H-indazole-6-carbonitrile

PropertyValue
Molecular FormulaC₉H₇N₃O
Molecular Weight173.17 g/mol
IUPAC Name7-methoxy-1H-indazole-6-carbonitrile
Canonical SMILESCOC1=C(C=CC2=C1NN=C2)C#N
InChI KeyHBKOYROIPVYTHL-UHFFFAOYSA-N

The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in biological assays, while its melting point (~215–220°C) reflects crystalline stability.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 7-Methoxy-1H-indazole-6-carbonitrile typically involves cyclization of ortho-substituted benzylidenehydrazines. A common route utilizes 2-azidobenzaldehyde derivatives, which undergo thermal or catalytic cyclization to form the indazole ring. Transition metal catalysts, such as palladium or copper, enhance reaction efficiency and selectivity.

Representative Synthetic Pathway:

  • Substrate Preparation: 2-Azido-5-methoxybenzaldehyde is treated with hydroxylamine to form the corresponding hydrazine.

  • Cyclization: The hydrazine intermediate undergoes cyclization in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 120°C for 12 hours.

  • Nitrilation: Introduction of the cyano group at position 6 via nucleophilic substitution using potassium cyanide (KCN) under acidic conditions.

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to optimize yield (≥85%) and minimize byproducts. Key advantages include precise temperature control and reduced reaction times (≤4 hours).

Table 2: Comparison of Synthesis Methods

ParameterBatch ReactorContinuous Flow Reactor
Yield70–75%85–90%
Reaction Time12–24 hours2–4 hours
Byproduct Formation15–20%≤5%

Chemical Reactivity and Transformations

Oxidation Reactions

The methoxy group at position 7 undergoes oxidation with reagents like potassium permanganate (KMnO₄) to yield quinone derivatives, which are valuable in redox-active drug design. For example:
C₉H₇N₃OKMnO₄, H₂SO₄C₉H₅N₃O₃\text{C₉H₇N₃O} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{C₉H₅N₃O₃}

Electrophilic Substitution

The indazole ring participates in electrophilic substitution at positions 4 and 5, with bromination and nitration occurring under mild conditions. The cyano group’s meta-directing effect influences regioselectivity.

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
MCF-70.962 ± 3.5
A5491.258 ± 4.1

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor to kinase inhibitors and immunomodulators. Its cyano group facilitates cross-coupling reactions for derivatization, enabling library synthesis for high-throughput screening.

Targeted Therapy Design

Structural analogs of 7-Methoxy-1H-indazole-6-carbonitrile are under investigation for glioblastoma multiforme (GBM) due to blood-brain barrier permeability predicted by LogP (1.9) and topological polar surface area (TPSA = 65 Ų).

Comparative Analysis with Related Indazole Derivatives

Table 4: Functional Group Impact on Bioactivity

CompoundSubstituentsKey Activity
7-Methoxy-1H-indazole-6-carbonitrile7-OCH₃, 6-CNPI3K Inhibition
6-Methoxy-1H-indazole-3-carbonitrile6-OCH₃, 3-CNNeurological Targeting
1-Methyl-7-methoxyindazole7-OCH₃, 1-CH₃Nitric Oxide Synthase Inhibition

Positional isomerism significantly alters target specificity. The 6-cyano group in 7-Methoxy-1H-indazole-6-carbonitrile enhances PI3K binding affinity compared to 3-cyano analogs.

Future Research Directions

  • Mechanistic Studies: Elucidate off-target effects using CRISPR-Cas9 knockout models.

  • Formulation Development: Nanoencapsulation to enhance bioavailability and reduce systemic toxicity.

  • Clinical Translation: Phase I trials for PI3K-driven malignancies, pending preclinical toxicology data.

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